![molecular formula C27H33NO3Si B14223276 (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine CAS No. 503560-72-3](/img/structure/B14223276.png)
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is an organosilane compound characterized by the presence of both phenyl and trimethoxysilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine typically involves the reaction of 3,3,3-triphenylpropanal with 3-(trimethoxysilyl)propylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding amide.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Hydrolysis and condensation reactions are often carried out in the presence of water or alcohols, with acidic or basic catalysts to facilitate the process.
Major Products
Oxidation: The major product is the corresponding amide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are siloxane polymers or oligomers.
Wissenschaftliche Forschungsanwendungen
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a functional group in biomaterials.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the modification of surfaces to enhance properties such as hydrophobicity, adhesion, and durability.
Wirkmechanismus
The mechanism of action of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules through its imine and trimethoxysilyl groups.
Pathways Involved: The formation of covalent bonds with target molecules can lead to changes in their structure and function, influencing biological processes such as signal transduction, enzyme activity, and cellular adhesion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-3,3,3-Triphenylpropan-1-imine: Lacks the trimethoxysilyl group, resulting in different reactivity and applications.
3-(Trimethoxysilyl)propylamine: Lacks the triphenylpropan-1-imine moiety, leading to different chemical properties and uses.
Uniqueness
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is unique due to the combination of the triphenylpropan-1-imine and trimethoxysilyl groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and to be used in diverse fields, from materials science to biology.
Eigenschaften
CAS-Nummer |
503560-72-3 |
|---|---|
Molekularformel |
C27H33NO3Si |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
3,3,3-triphenyl-N-(3-trimethoxysilylpropyl)propan-1-imine |
InChI |
InChI=1S/C27H33NO3Si/c1-29-32(30-2,31-3)23-13-21-28-22-20-27(24-14-7-4-8-15-24,25-16-9-5-10-17-25)26-18-11-6-12-19-26/h4-12,14-19,22H,13,20-21,23H2,1-3H3 |
InChI-Schlüssel |
FPFCMJDSLUYHFV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCN=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
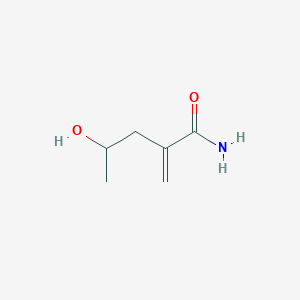

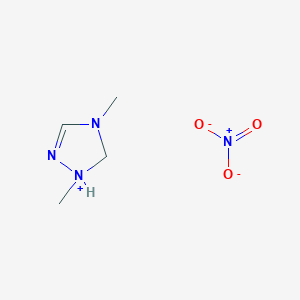
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
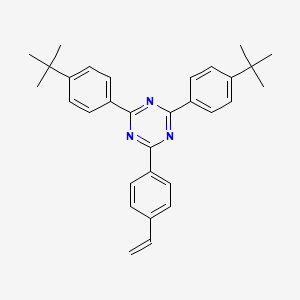
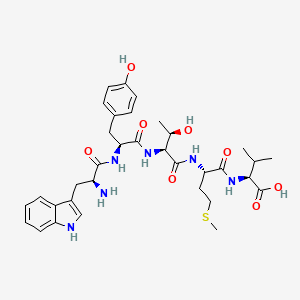
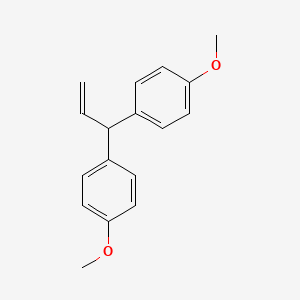
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
